molecular formula C12H10O4S3 B1331199 Bis(phenylsulfonyl)sulfide CAS No. 4388-22-1

Bis(phenylsulfonyl)sulfide

Cat. No.: B1331199
CAS No.: 4388-22-1
M. Wt: 314.4 g/mol
InChI Key: YQUSJUJNDKUWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(phenylsulfonyl)sulfide is an organic compound with the molecular formula C12H10O4S3. It is also known as benzenesulfonic thioanhydride. This compound is characterized by its unique structure, which includes two phenylsulfonyl groups attached to a central sulfur atom. It is typically found as an off-white to pink powder or crystalline solid .

Safety and Hazards

Users are advised to wear personal protective equipment/face protection when handling Bis(phenylsulfonyl)sulfide . Adequate ventilation should be ensured. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should be avoided. Dust formation should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(phenylsulfonyl)sulfide can be synthesized through various methods. One common approach involves the reaction of phenylsulfonyl chloride with sodium sulfide. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions . Another method involves the treatment of C-2 metalated indoles with this compound, followed by cyclization of the intermediate 2,2′-di(indolyl)sulfide .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Bis(phenylsulfonyl)sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as amines or alkoxides .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Mechanism of Action

The mechanism by which bis(phenylsulfonyl)sulfide exerts its effects involves its ability to act as a sulfonylating agent. It can transfer sulfonyl groups to other molecules, facilitating the formation of new chemical bonds. This reactivity is primarily due to the presence of the phenylsulfonyl groups, which are electron-withdrawing and make the sulfur atom more electrophilic .

Comparison with Similar Compounds

Similar Compounds

    Bis(phenylsulfonyl)methane: Similar in structure but with a methylene group instead of a sulfur atom.

    Bis(phenylsulfonyl)oxide: Contains an oxygen atom instead of sulfur.

    Bis(phenylsulfonyl)selenide: Contains a selenium atom instead of sulfur.

Uniqueness

Bis(phenylsulfonyl)sulfide is unique due to its central sulfur atom, which imparts distinct reactivity compared to its oxygen or selenium analogs. This makes it particularly useful in specific synthetic applications where sulfur’s unique properties are advantageous .

Properties

IUPAC Name

benzenesulfonylsulfanylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S3/c13-18(14,11-7-3-1-4-8-11)17-19(15,16)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQUSJUJNDKUWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)SS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195969
Record name Benzenesulfonic acid, thio-, anhydrosulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4388-22-1
Record name Benzenesulfonic acid, thio-, anhydrosulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004388221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl sulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonic acid, thio-, anhydrosulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(phenylsulfonyl) Sulfide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(phenylsulfonyl)sulfide
Reactant of Route 2
Bis(phenylsulfonyl)sulfide
Reactant of Route 3
Bis(phenylsulfonyl)sulfide
Reactant of Route 4
Bis(phenylsulfonyl)sulfide
Reactant of Route 5
Bis(phenylsulfonyl)sulfide
Reactant of Route 6
Bis(phenylsulfonyl)sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.